N-Hydroxy-adamantane-1-carboxamidine
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Overview
Description
N-Hydroxy-adamantane-1-carboxamidine is a chemical compound with the molecular formula C11H18N2O It is known for its unique adamantane structure, which is a tricyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-adamantane-1-carboxamidine can be synthesized through several methods. One common approach involves the reaction of adamantane-1-carboxamidine with hydroxylamine. This reaction typically occurs in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-adamantane-1-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-Hydroxy-adamantane-1-carboxamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-adamantane-1-carboxamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon structure.
Adamantane-1-carboxamidine: A precursor in the synthesis of N-Hydroxy-adamantane-1-carboxamidine.
N-Hydroxy-adamantane-1-carboxamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amidine groups make it versatile for various applications, distinguishing it from other adamantane derivatives.
Properties
IUPAC Name |
N'-hydroxyadamantane-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVFJWIOFPUALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53658-91-6 |
Source
|
Record name | N'-hydroxyadamantane-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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